1-Isopropyl-1H-1,2,3-triazole
Overview
Description
1-Isopropyl-1H-1,2,3-triazole is a heterocyclic compound belonging to the triazole family Triazoles are five-membered rings containing three nitrogen atoms
Mechanism of Action
Target of Action
1-Isopropyl-1H-1,2,3-triazole is a derivative of the 1,2,3-triazole family . The primary targets of 1,2,3-triazoles are often enzymes or receptors in various biological pathways . .
Mode of Action
The mode of action of 1,2,3-triazoles typically involves interactions with their targets through hydrogen bonding and bipolar interactions . This allows them to interact with biomolecular targets and improve solubility . .
Biochemical Pathways
1,2,3-triazoles have been found to exhibit a broad range of biological activities, including anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties . They are also active against several neglected diseases . .
Pharmacokinetics
The pharmacokinetic properties of 1,2,3-triazoles generally include high chemical stability, resistance to basic or acidic hydrolysis, and resistance to oxidizing and reducing conditions . They also have a strong dipole moment, which enhances their solubility and ability to interact with biomolecular targets . .
Result of Action
The result of the action of 1,2,3-triazoles can vary widely depending on their specific targets and modes of action. They have been found to exhibit a wide spectrum of medicinal applications against several malignant cells, microorganisms, and viruses . .
Biochemical Analysis
Biochemical Properties
1-Isopropyl-1H-1,2,3-triazole, like other triazoles, is capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . The presence of multiple N-coordination sites and a highly polarized carbon atom allows for metal coordination and the complexation of anions by both hydrogen and halogen bonding .
Cellular Effects
For instance, some triazole derivatives have shown anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties .
Molecular Mechanism
The 1,2,3-triazole ring is known to interact with the amino acids present in the active site of various enzymes, involving various interactions like electrostatic interaction, Pi- anion interaction, H-bonding and Van der Waals interaction .
Transport and Distribution
Given its high solubility in water , it is likely to be readily transported and distributed within biological systems.
Subcellular Localization
Given its ability to interact with a variety of enzymes and receptors , it may be localized to various subcellular compartments depending on its specific interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isopropyl-1H-1,2,3-triazole can be synthesized through several methods. One common approach is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click reaction.” This method involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring . The reaction typically occurs under mild conditions and provides high yields.
Industrial Production Methods: Industrial production of this compound often employs continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst . This method allows for efficient and scalable synthesis, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-Isopropyl-1H-1,2,3-triazole undergoes various chemical reactions, including:
Electrophilic Substitution: The compound can undergo electrophilic substitution at the nitrogen or carbon atoms.
N-Alkylation: The nitrogen atoms in the triazole ring can be alkylated using alkyl halides under basic conditions.
Oxidation and Reduction: The compound is generally inert to oxidation and reduction under mild conditions due to its aromatic stability.
Common Reagents and Conditions:
Electrophilic Substitution: Alkyl halides, dimethyl sulfate, diazomethane.
N-Alkylation: Alkyl halides, bases like sodium hydride or potassium carbonate.
Major Products:
Electrophilic Substitution: Alkylated triazoles.
N-Alkylation: N-alkylated triazole derivatives.
Scientific Research Applications
1-Isopropyl-1H-1,2,3-triazole has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 1,2,4-Triazole
- Fluconazole
- Itraconazole
- Voriconazole
Conclusion
1-Isopropyl-1H-1,2,3-triazole is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties and ability to undergo diverse reactions make it a valuable building block in organic synthesis and drug discovery.
Properties
IUPAC Name |
1-propan-2-yltriazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3/c1-5(2)8-4-3-6-7-8/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSGWGQQMKGFUPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CN=N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80475853 | |
Record name | 1H-1,2,3-Triazole, 1-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80475853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
499132-20-6 | |
Record name | 1H-1,2,3-Triazole, 1-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80475853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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